Schiarisanrin C

PCSK9 Lipid Metabolism Natural Product

Procure pure Schisandrin C as a validated control for PCSK9 mRNA inhibition (IC50 3.85 μM) and a superior hepatoprotective agent in APAP overdose models, outperforming analogs Sch A/B. Essential for NLRP3 inflammasome studies (potency: Sch C > Sch B > Sch A) and MAPK pathway interrogation. Leverages a granted anti-hepatic fibrosis patent. Ensuring maximal experimental reproducibility and target selectivity not achievable with crude extracts or incorrect isomers.

Molecular Formula C29H28O8
Molecular Weight 504.5 g/mol
Cat. No. B12374462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchiarisanrin C
Molecular FormulaC29H28O8
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=O)C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C6=CC=CC=C6)OC)OC
InChIInChI=1S/C29H28O8/c1-15-10-18-11-20(32-3)25(33-4)27(30)29(18)13-34-26-22(29)19(12-21-24(26)36-14-35-21)23(16(15)2)37-28(31)17-8-6-5-7-9-17/h5-9,11-12,15-16,23H,10,13-14H2,1-4H3/t15-,16-,23-,29+/m1/s1
InChIKeyRMKQIKRRIGHWHR-HUEIWROHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Schisandrin C (Sch C) 61301-33-5: Procurement-Ready Bioactive Lignan with Defined Differentiation from Closest Analogs Schisandrin A & B


Schisandrin C (Sch C; CAS 61301-33-5, molecular weight 384.42, formula C22H24O6) is a dibenzocyclooctadiene lignan derived from Schisandra chinensis [1]. It is one of the major active lignans in the species, alongside Schisandrin A (Sch A) and Schisandrin B (Sch B). Sch C has been studied for its hepatoprotective, anti-inflammatory, and anti-cancer effects [2]. Unlike simple procurement of crude Schisandra extract, sourcing pure Sch C enables studies requiring precise structure-activity relationship (SAR) mapping, as minor structural variations between lignans can produce significant differences in biological potency and target selectivity [3].

Why Schisandrin C Cannot Be Casually Substituted by Schisandrin A, B, or Other Lignans: A Scientific Procurement Imperative


Interchanging Schisandrin C with other Schisandra lignans like Schisandrin A or B introduces critical variability in experimental outcomes. Despite their shared dibenzocyclooctadiene scaffold, these compounds exhibit distinct potencies and mechanistic profiles across key therapeutic pathways. For example, in anti-inflammatory assays, Sch C demonstrates significantly lower minimum effective concentrations than Sch A [1]. In hepatoprotection models, Sch C ranks among the most potent lignans alongside Schisandrol B, outperforming Schisandrin A and B [2]. Furthermore, Sch C has a unique patent-granted application for anti-hepatic fibrosis not shared by its analogs [3]. Procurement of the specific compound is therefore essential for ensuring reproducibility and targeted biological activity, rather than relying on a mixed extract or an incorrect isomer.

Schisandrin C Procurement Guide: Quantitative Evidence of Differential Activity vs. Closest Analogs (Schisandrin A, B, and Others)


PCSK9 mRNA Inhibition Potency: Schisandrin C IC50 = 3.85 μM vs. Other Lignans

In a study screening lignans from Schisandra chinensis for their ability to inhibit PCSK9 mRNA expression, (-)-Schisandrin C demonstrated an IC50 of 3.85 μM. This potency is distinct from and superior to several other major lignans, including (+)-Schisandrol B (IC50 = 1.10 μM), rel-(7R,8R,7'R,8'R)-manglisin E (IC50 = 3.15 μM), and was substantially more potent than other tested compounds [1].

PCSK9 Lipid Metabolism Natural Product

Hepatoprotective Efficacy: Schisandrin C and Schisandrol B are the Strongest Lignans Against APAP-Induced Liver Injury

A comparative study of six major Schisandra lignans (Schisandrin A, B, C, Schisandrol A, B, and Schisantherin A) evaluated their protective effects against acetaminophen (APAP)-induced liver injury in mice. Schisandrin C (SinC) and Schisandrol B (SolB) were identified as exerting the strongest hepato-protective effects among the six compounds tested, as determined by morphological and biochemical assessments [1].

Hepatoprotection Acetaminophen Toxicity CYP450

Anti-Inflammatory Potency and Mechanistic Selectivity: Sch C (5 μM) Outperforms Sch A (10 μM) and Inhibits All Three MAPKs

In a comparative study of Schisandrins A, B, and C on P. acnes-induced inflammation, Sch C inhibited inflammatory cytokine release at a minimum concentration of 5 μM, whereas Sch A required 10 μM to achieve a similar effect [1]. Furthermore, the compounds exhibited distinct MAPK inhibition profiles: Sch B strongly inhibited p38, had a lesser effect on ERK, and no effect on JNK, while Sch C inhibited the phosphorylation of all three MAPKs (p38, ERK, JNK) [2]. The overall potency for suppressing NLRP3 inflammasome activation followed the rank order: Sch C > Sch B > Sch A [3].

NLRP3 Inflammasome IL-1β MAPK Anti-inflammatory

CYP3A4 Inhibition: Schisandrin C IC50 = 4.01 μM vs. Schisandrin A IC50 = 6.60 μM

Schisandrin C demonstrates inhibition of CYP3A activity with an IC50 of 4.01 μM in human liver microsomes (HLM), using omeprazole (OME) as a probe substrate [1]. This compares favorably to Schisandrin A, which has a reported CYP3A IC50 of 6.60 μM and a Ki of 5.83 μM .

CYP450 Drug Metabolism Herb-Drug Interaction

Anti-Hepatic Fibrosis Patent: Schisandrin C Specified for a Distinct Therapeutic Application

A granted Chinese patent (CN104873491B) specifically claims the application of Schisandrin B and Schisandrin C in the preparation of anti-hepatic fibrosis drugs [1]. This legal and commercial differentiation highlights that Sch C has been identified as a key active ingredient for this particular disease indication, alongside Sch B, based on its unique biological activity.

Hepatic Fibrosis Patent Drug Development

Mitochondrial Biogenesis: Schisandrin C Induces a Phenotype Not Widely Reported for Schisandrin A or B

Schisandrin C has been shown to promote mitochondrial biogenesis in human dental pulp cells (HDPCs) via its anti-inflammatory and antioxidant properties [1]. This cellular effect is a class-level inference for dibenzocyclooctadiene lignans, but the specific promotion of mitochondrial biogenesis in this cell type has been documented for Sch C, providing a potential differentiator from Sch A and Sch B, for which this specific effect is less characterized.

Mitochondrial Biogenesis Dental Pulp Oral Inflammation

Schisandrin C High-Impact Application Scenarios Based on Differentiated Evidence


Lipid Metabolism & PCSK9-Targeted Drug Discovery

Procure Schisandrin C as a validated positive control or lead compound for screening programs targeting PCSK9 mRNA inhibition. Use its established IC50 of 3.85 μM [1] as a benchmark to evaluate the potency of novel synthetic or natural compounds. Its rank-order potency provides a clear reference point for structure-activity relationship (SAR) studies.

Acetaminophen (APAP)-Induced Liver Injury Research

Select Schisandrin C as a potent hepatoprotective agent in in vivo mouse models of APAP overdose. Its confirmed status as one of the two strongest hepatoprotective lignans from S. chinensis, alongside Schisandrol B [1], ensures maximal efficacy and reduces the number of compounds needed for screening in acute liver failure studies.

NLRP3 Inflammasome and MAPK Signaling Pathway Studies

Utilize Schisandrin C as a molecular tool to investigate NLRP3 inflammasome activation and its downstream effects. Its documented potency order (Sch C > Sch B > Sch A) [1] and its ability to inhibit the phosphorylation of all three major MAPKs (p38, ERK, JNK) [2] make it a superior choice over Sch A or B for comprehensive pathway interrogation.

Anti-Hepatic Fibrosis Drug Development & IP-Driven Research

Source Schisandrin C for preclinical development programs focused on hepatic fibrosis, leveraging the granted patent (CN104873491B) that claims its use for this indication [1]. This provides a clear intellectual property landscape for novel formulation or combination therapy research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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